22R-Hydroxycholesterol

Description

Contextualizing Oxysterols as Key Cholesterol Metabolites and Signaling Molecules in Biological Systems

Oxysterols, a diverse family of cholesterol oxidation products, are increasingly recognized for their critical roles as key cholesterol metabolites and signaling molecules within biological systems. nih.gov These molecules are formed either through enzymatic processes, primarily involving cytochrome P450 enzymes, or via non-enzymatic auto-oxidation. mdpi.comscielo.br While once considered mere byproducts of cholesterol metabolism, it is now evident that oxysterols are potent regulators of a multitude of physiological and pathophysiological processes. avantiresearch.com They are integral to cholesterol homeostasis, bile acid synthesis, and the regulation of lipid and glucose metabolism. researchgate.netnih.gov

Beyond their metabolic functions, oxysterols act as signaling molecules by binding to and modulating the activity of various nuclear receptors, such as the Liver X Receptors (LXRs) and Retinoic Acid Receptor-related Orphan Receptors (RORs), as well as G protein-coupled receptors like the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2/GPR183) and Smoothened (SMO), a key component of the Hedgehog signaling pathway. researchgate.netfrontiersin.org This interaction with cellular receptors allows oxysterols to influence a wide array of cellular events, including inflammation, immune responses, cell differentiation, and cell proliferation. nih.govmetabolon.com The diverse biological activities of oxysterols underscore their importance in maintaining cellular and organismal health, and their dysregulation has been implicated in a variety of diseases, including atherosclerosis, neurodegenerative disorders, and cancer. mdpi.commetabolon.com

Overview of 22(S)-Hydroxycholesterol within the Landscape of Naturally Occurring and Synthetic Oxysterols

Within the broad class of oxysterols, 22(S)-Hydroxycholesterol (22(S)-HC) holds a unique position. Unlike its stereoisomer, 22(R)-Hydroxycholesterol, which is a naturally occurring and potent agonist of Liver X Receptors (LXRs), 22(S)-HC is a synthetic oxysterol. caymanchem.comuio.no The distinction between these two molecules highlights the critical importance of stereochemistry in determining the biological activity of oxysterols.

The landscape of oxysterols includes a wide range of naturally occurring compounds, such as 24(S)-hydroxycholesterol (24S-HC), the primary cholesterol metabolite in the brain, and 27-hydroxycholesterol (B1664032) (27-HC), an abundant circulating oxysterol. portlandpress.com Other notable natural oxysterols include 25-hydroxycholesterol (B127956) (25-HC) and 7α-hydroxycholesterol. portlandpress.com Synthetic oxysterols, like 22(S)-HC, are valuable tools in research, allowing for the dissection of specific cellular pathways and receptor interactions. avantiresearch.comcaymanchem.com 22(S)-HC, in particular, has been identified as a modulator of LXRs, though its effects can be cell-type specific. nih.govcristin.no This synthetic compound has been instrumental in studies aimed at understanding the nuanced roles of LXR activation and its downstream effects on lipid and glucose metabolism. nih.govcristin.no

Historical Perspective and Evolving Research Focus on 22(S)-Hydroxycholesterol's Biological Relevance

The study of oxysterols dates back to the mid-20th century, with initial research focusing on their role as intermediates in the biosynthesis of steroid hormones and bile acids. ontosight.ainih.gov The discovery that certain oxysterols could regulate cholesterol biosynthesis marked a turning point, establishing them as important regulatory molecules. nih.gov The identification of Liver X Receptors (LXRs) as nuclear receptors that are activated by oxysterols further solidified the importance of these cholesterol metabolites in cellular signaling. nih.gov

Research on 22(S)-Hydroxycholesterol emerged from this broader investigation into oxysterol biology. Initially, much of the focus was on its naturally occurring stereoisomer, 22(R)-Hydroxycholesterol, a potent LXR agonist. nih.gov However, the synthesis of 22(S)-HC and the subsequent discovery of its distinct biological activities have opened new avenues of research. caymanchem.com Early studies with 22(S)-HC demonstrated its ability to modulate LXR-regulated processes, often with effects that differed from those of potent synthetic LXR agonists. nih.govnih.gov

The evolving research focus on 22(S)-HC has revealed its complex and often cell-type-specific effects on lipid and glucose metabolism. nih.govcristin.no For instance, it has been shown to decrease de novo lipogenesis in certain cell types while increasing it in others. nih.gov Furthermore, 22(S)-HC has been implicated in the regulation of the Hedgehog signaling pathway, a critical pathway in embryonic development and tissue homeostasis. pnas.org Its ability to promote osteogenic differentiation in combination with other oxysterols has also garnered significant interest. mdpi.comnih.govnih.gov These findings have expanded the known biological relevance of 22(S)-HC beyond its role as a simple LXR modulator, highlighting its potential as a tool to investigate the intricate networks governing cellular metabolism and differentiation.

Detailed Research Findings on 22(S)-Hydroxycholesterol

Recent research has shed light on the multifaceted roles of 22(S)-Hydroxycholesterol in cellular processes, particularly its influence on lipid metabolism and cell signaling pathways. The following tables summarize key findings from various studies.

Effects on Lipid and Glucose Metabolism

The influence of 22(S)-HC on lipid and glucose metabolism has been shown to be highly dependent on the cellular context.

| Cell Type | Effect on De Novo Lipogenesis | Effect on Fatty Acid Synthase (FASN) | Effect on Glucose Uptake | Reference |

| Human Myotubes | Decreased | Downregulated | Increased | nih.gov, cristin.no, nih.gov |

| HepG2 (Liver) Cells | Decreased | Unchanged | Not reported | nih.gov, cristin.no |

| SGBS (Adipocyte) Cells | Increased | Upregulated | Tended to increase | nih.gov, cristin.no |

This table illustrates the cell-type-specific effects of 22(S)-Hydroxycholesterol on key metabolic processes.

Modulation of Gene Expression

22(S)-HC has been observed to modulate the expression of several key genes involved in lipid homeostasis, often through its interaction with Liver X Receptors (LXRs).

| Gene | Effect of 22(S)-HC in Human Myotubes | Reference |

| CD36 | Reduced expression | nih.gov |

| Stearoyl-CoA Desaturase-1 (SCD-1) | Reduced expression | caymanchem.com, nih.gov |

| Acyl-CoA Synthetase Long Chain Family Member 1 (ACSL1) | Reduced expression | caymanchem.com, nih.gov |

| ATP-Binding Cassette Transporter A1 (ABCA1) | Little effect on gene expression | nih.gov |

This table summarizes the regulatory effects of 22(S)-Hydroxycholesterol on the expression of genes critical for lipid metabolism in human muscle cells.

Role in Cellular Signaling

Beyond its metabolic effects, 22(S)-HC is also involved in crucial cellular signaling pathways.

| Signaling Pathway | Effect of 22(S)-HC | Associated Biological Process | Reference |

| Hedgehog (Hh) Signaling | Activates pathway, induces target gene expression (e.g., Gli1, Ptch1) | Osteogenic differentiation, embryonic development | , nih.gov |

| Liver X Receptor (LXR) Signaling | Modulates LXR activity, often in a cell-type specific manner | Cholesterol homeostasis, lipid metabolism, inflammation | , caymanchem.com, cristin.no |

This table highlights the involvement of 22(S)-Hydroxycholesterol in key signaling pathways that govern a range of cellular functions.

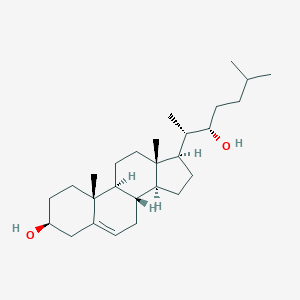

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-GFKLAVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313409 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17954-98-2, 22348-64-7 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of 22 Hydroxylated Sterols in Biological Systems

Enzymatic Pathways Leading to 22-Hydroxylated Sterol Formation

The formation of 22-hydroxylated sterols is a key enzymatic process that serves as the initial and rate-limiting step in the biosynthesis of all steroid hormones from cholesterol. This conversion is predominantly carried out by a specific member of the cytochrome P450 superfamily of enzymes.

Cytochrome P450 Enzymes (e.g., CYP11A1/P450scc) in Cholesterol Hydroxylation

The catalytic cycle of CYP11A1 for the initial hydroxylation step involves the binding of cholesterol to the enzyme's active site, followed by a reduction of the heme iron and subsequent binding of molecular oxygen to form a reactive oxygen species. This species then abstracts a hydrogen atom from the C22 position of cholesterol, leading to the formation of a hydroxyl group.

Stereochemical Considerations in C22 Hydroxylation and the Formation of 22(R)-Hydroxycholesterol as a Natural Intermediate

The enzymatic action of CYP11A1 is highly stereospecific. The hydroxylation of cholesterol by this enzyme exclusively produces the (22R)-hydroxycholesterol isomer. This stereoisomer is a crucial and obligatory intermediate in the pathway leading to pregnenolone (B344588). Following its formation, 22(R)-hydroxycholesterol remains bound to the active site of CYP11A1 and undergoes a second hydroxylation at the C20 position to form 20α,22R-dihydroxycholesterol, which is then cleaved to yield pregnenolone and isocaproic aldehyde. The strict 22R-stereospecificity of CYP11A1 is a fundamental aspect of steroidogenesis, ensuring the correct configuration of subsequent steroid hormone products.

Considerations for the Endogenous Presence and Synthetic Nature of 22(S)-Hydroxycholesterol

Given the strict stereospecificity of the primary enzymatic pathway involving CYP11A1, which exclusively forms 22(R)-hydroxycholesterol, the 22(S)-hydroxycholesterol epimer is not considered a natural intermediate of de novo steroidogenesis. Consequently, 22(S)-hydroxycholesterol is largely regarded as a synthetic oxysterol.

However, despite its absence from the main steroidogenic pathway, evidence suggests that 22(S)-hydroxycholesterol can be found endogenously in certain biological contexts. For instance, the 22S-epimer of hydroxycholesterol has been detected in human placenta. frontiersin.org The precise origin and physiological significance of endogenous 22(S)-hydroxycholesterol in such tissues remain subjects of ongoing investigation and may involve alternative, less characterized enzymatic pathways or non-enzymatic oxidation processes.

Cellular and Subcellular Localization of Oxysterol Production Relevant to 22-Hydroxycholesterols

The production of 22-hydroxycholesterols, as the initial step in steroidogenesis, is confined to specific cellular and subcellular compartments. The key enzyme, CYP11A1, is a mitochondrial protein. It is specifically located on the inner mitochondrial membrane, with its active site facing the mitochondrial matrix.

This localization is critical for the efficient flow of substrates and electrons necessary for its catalytic activity. Cholesterol, the initial substrate, must be transported from other cellular stores, such as lipid droplets and the plasma membrane, to the inner mitochondrial membrane. This transport is facilitated by various proteins, including the steroidogenic acute regulatory (StAR) protein. The electrons required for the monooxygenase reactions catalyzed by CYP11A1 are supplied by a mitochondrial electron transport chain consisting of adrenodoxin (B1173346) reductase and adrenodoxin. Therefore, the entire machinery for the production of 22(R)-hydroxycholesterol is strategically organized within the mitochondria of steroidogenic cells, which are found in tissues such as the adrenal glands, gonads, placenta, and brain.

Below is a table summarizing the key enzymes and their localizations involved in the initial stages of steroidogenesis.

| Enzyme/Protein | Common Name | Cellular Localization | Subcellular Localization | Function |

| CYP11A1 | P450scc | Steroidogenic cells | Inner mitochondrial membrane | Catalyzes the conversion of cholesterol to pregnenolone, via 22(R)-hydroxycholesterol and 20α,22R-dihydroxycholesterol. |

| Adrenodoxin Reductase | AdxR | Steroidogenic cells | Inner mitochondrial membrane | Transfers electrons from NADPH to adrenodoxin. |

| Adrenodoxin | Adx | Steroidogenic cells | Mitochondrial matrix (soluble) | Transfers electrons from adrenodoxin reductase to CYP11A1. |

| StAR Protein | StAR | Steroidogenic cells | Primarily cytoplasm and outer mitochondrial membrane | Facilitates the transport of cholesterol into the mitochondria. |

Molecular Mechanisms of 22 S Hydroxycholesterol Action

Involvement in Cellular Signaling Pathways

Hedgehog (Hh) Signaling Pathway Activation by 22(S)-Hydroxycholesterol

22(S)-hydroxycholesterol has been identified as an activator of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis. The activation by oxysterols is noted to be regioselective, with the position of the hydroxyl group on the cholesterol side chain being a critical determinant of activity.

The key transmembrane protein Smoothened (Smo) is the primary target for the activating effect of 22(S)-hydroxycholesterol on the Hh pathway. In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon binding of Hh ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream.

22(S)-hydroxycholesterol and other activating oxysterols are thought to function as allosteric activators of Smo. They are proposed to bind to the extracellular cysteine-rich domain (CRD) of Smo. This binding is distinct from the binding site of some synthetic Smo agonists and antagonists. The interaction of 22(S)-hydroxycholesterol with the Smo CRD is believed to induce a conformational change in the Smo protein, leading to its activation and the subsequent initiation of downstream signaling events. This activation mechanism highlights a direct role for specific oxysterols in modulating the activity of a key G protein-coupled receptor-like protein in a fundamental signaling pathway.

The activation of Smoothened by 22(S)-hydroxycholesterol leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the Hedgehog pathway. Upon Smo activation, a cascade of intracellular events prevents the proteolytic processing of Gli proteins into their repressor forms and promotes the formation of their activator forms.

The activated Gli transcription factors then translocate to the nucleus and induce the expression of Hh target genes. A primary and well-established downstream target is Gli1 itself, which acts as a transcriptional activator and serves as a reliable marker of Hh pathway activity. Studies have demonstrated that treatment of cells with 22(S)-hydroxycholesterol leads to a significant upregulation of Gli1 mRNA levels, confirming the activation of the canonical Hh signaling cascade downstream of Smo.

Wnt Signaling Pathway Modulation by 22(S)-Hydroxycholesterol

The influence of 22(S)-hydroxycholesterol on the Wnt signaling pathway is less direct and appears to be intertwined with its effects on LXR activation. Some studies have shown that oxysterols and synthetic LXR agonists can inhibit the canonical Wnt/β-catenin signaling pathway. nih.gov This inhibition can occur through the downregulation of key components of the Wnt pathway, leading to a decrease in the nuclear accumulation of β-catenin and subsequent repression of Wnt target gene expression. nih.gov

The proposed mechanism involves LXR-mediated transcriptional repression of Wnt signaling components. For instance, the expression of Dishevelled (DVL), a crucial cytoplasmic component of the Wnt pathway, and TCF/LEF transcription factors can be suppressed by LXR ligands. nih.gov By activating LXRs, 22(S)-hydroxycholesterol could potentially exert an inhibitory effect on Wnt/β-catenin signaling, thereby modulating cellular processes regulated by this pathway, such as proliferation and differentiation. However, the direct and specific effects of 22(S)-hydroxycholesterol on the Wnt pathway require further investigation to be fully elucidated.

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., p38-MAPK)

The interaction of 22(S)-hydroxycholesterol with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p38-MAPK cascade, is not as extensively characterized as its role in Hedgehog signaling. However, research on the closely related isomer, 22(R)-hydroxycholesterol, provides some insights into how this class of molecules might influence MAPK signaling.

A study on 22(R)-hydroxycholesterol demonstrated that it can induce the expression of MAP Kinase Phosphatase-1 (MKP-1). nih.gov MKP-1 is a dual-specificity phosphatase that plays a critical role in the negative regulation of MAPK pathways by dephosphorylating and inactivating MAP kinases, including p38. The induction of MKP-1 by 22(R)-hydroxycholesterol was shown to suppress JNK-mediated inflammatory responses. nih.gov

While this study focused on the 22(R) isomer, it raises the possibility that 22(S)-hydroxycholesterol could also modulate MAPK signaling, potentially through similar mechanisms involving the regulation of MAPK phosphatases. The p38-MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. An interaction with 22(S)-hydroxycholesterol could therefore have significant implications for these cellular processes. Further research is necessary to specifically delineate the effects of the 22(S) isomer on the p38-MAPK pathway.

Potential Interactions with Other Signaling Cascades (e.g., PPARγ, GSK-3β)

The molecular actions of 22(S)-Hydroxycholesterol can extend to crosstalk with other significant intracellular signaling pathways, including those regulated by Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Glycogen Synthase Kinase-3 beta (GSK-3β).

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ):

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism. Research into the effects of various oxysterols on PPARγ signaling has revealed diverse and sometimes contrasting effects. For instance, some oxysterols, such as 20(S)-hydroxycholesterol and 25-hydroxycholesterol (B127956), have been shown to inhibit the expression of PPARγ. nih.govnih.gov

However, studies investigating the specific interaction between 22(S)-Hydroxycholesterol and PPARγ suggest a different profile. In a study examining the effects of different hydroxycholesterols on the adipogenic differentiation of C3H10T1/2 pluripotent stromal cells, it was observed that 22(S)-Hydroxycholesterol did not significantly inhibit the expression of PPARγ. nih.gov This finding indicates a level of specificity in the interaction between different oxysterols and the PPARγ signaling pathway.

Effects of Various Oxysterols on PPARγ Expression

| Oxysterol | Effect on PPARγ Expression | Reference |

|---|---|---|

| 20(S)-Hydroxycholesterol | Inhibition | nih.gov |

| 25-Hydroxycholesterol | Inhibition | nih.gov |

| 22(S)-Hydroxycholesterol | No significant inhibition | nih.gov |

| 22(R)-Hydroxycholesterol | No significant inhibition | nih.gov |

Glycogen Synthase Kinase-3 beta (GSK-3β):

GSK-3β is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. While the direct interaction of 22(S)-Hydroxycholesterol with the GSK-3β signaling pathway is not extensively documented in current research, studies on other oxysterols provide a basis for potential crosstalk. For example, 27-hydroxycholesterol (B1664032) has been shown to activate the GSK-3β/β-catenin signaling pathway. nih.gov Given that different oxysterols can engage with similar cellular machinery, a potential, yet unconfirmed, interaction between 22(S)-Hydroxycholesterol and GSK-3β signaling cannot be entirely ruled out and warrants further investigation.

Receptor-Independent Mechanisms of 22(S)-Hydroxycholesterol Action (if evidence exists)

Beyond its interactions with specific cellular receptors, 22(S)-Hydroxycholesterol, like other oxysterols, is thought to exert biological effects through receptor-independent mechanisms. These actions are primarily related to its influence on the biophysical properties of cellular membranes.

Biological Roles and Physiological Significance of 22 S Hydroxycholesterol

Regulation of Cell Differentiation and Development

22(S)-hydroxycholesterol has been identified as a potent modulator of cell fate, influencing the differentiation pathways of various stem and progenitor cells. Its effects are often studied in conjunction with other oxysterols, revealing a complex interplay in directing cellular development.

Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into osteoblasts (bone-forming cells), adipocytes (fat cells), and chondrocytes (cartilage cells). 22(S)-hydroxycholesterol has been shown to be a significant promoter of the osteogenic lineage, encouraging MSCs to develop into bone cells.

Research has demonstrated that 22(S)-hydroxycholesterol, particularly when combined with 20(S)-hydroxycholesterol, possesses powerful osteogenic properties. This combination has been shown to enhance the differentiation of bone marrow stromal cells (BMSCs), a type of MSC found in bone marrow, into mature osteoblastic cells. Studies on the M2-10B4 BMSC line revealed that this oxysterol combination not only promotes osteogenic markers like alkaline phosphatase activity, osteocalcin (B1147995) expression, and mineralization but can also block and even reverse the inhibitory effects of oxidative stress on this process.

Similar potent effects have been observed in periodontal ligament stem cells (PDLSCs), which are crucial for the regeneration of periodontal tissues. A combination of 22(S)-hydroxycholesterol and 20(S)-hydroxycholesterol was found to significantly increase the osteogenic activity of PDLSCs. uwa.edu.au This was evidenced by elevated alkaline phosphatase activity, increased intracellular calcium levels, and enhanced matrix mineralization. uwa.edu.au The molecular mechanisms underlying these effects involve the activation of key signaling pathways. The expression of Liver X Receptors (LXRα and LXRβ) and their target gene, ATP-binding cassette transporter A1 (ABCA1), increases during this process. uwa.edu.au Furthermore, the Hedgehog (Hh) signaling pathway is activated, as shown by increased levels of the receptor Smoothened (Smo) and the transcription factor Gli1. uwa.edu.au The pro-osteogenic effects of these oxysterols are dependent on the interplay between the LXR and Hh signaling pathways. uwa.edu.au

| Cell Type | Observed Effects | Signaling Pathways Implicated | Key Findings |

|---|---|---|---|

| Bone Marrow Stromal Cells (BMSCs) | Increased alkaline phosphatase activity, osteocalcin expression, and mineralization. | Hedgehog (Hh) Signaling, Notch Signaling | A combination of 22(S)- and 20(S)-hydroxycholesterol blocks and reverses the inhibition of osteogenesis caused by oxidative stress. nih.gov |

| Periodontal Ligament Stem Cells (PDLSCs) | Increased alkaline phosphatase activity, intracellular calcium, and matrix mineralization. | Liver X Receptor (LXR), Hedgehog (Hh) Signaling | The oxysterol combination promoted periodontal regeneration by regulating PDLSC activity and alveolar bone regeneration. uwa.edu.au |

In directing MSC fate, promoting osteogenesis often involves the simultaneous suppression of adipogenesis. Specific oxysterols have been shown to cause a shift from an adipogenic to an osteogenic lineage in MSCs. For instance, the combination of 20(S)-hydroxycholesterol with either 22(S)- or 22(R)-hydroxycholesterol has been reported to exert both pro-bone and anti-fat effects in M2-10B4 mouse bone marrow stromal cells.

However, the anti-adipogenic effect of 22(S)-hydroxycholesterol by itself may be cell-type dependent. In a study using C3H10T1/2 mouse pluripotent stromal cells, 22(S)-hydroxycholesterol did not inhibit the expression of any of the analyzed adipogenic genes, whereas 20(S)-hydroxycholesterol did show inhibitory effects on the expression of C/ebpα, Fabp4, and Lpl. This suggests that while certain combinations of oxysterols containing 22(S)-hydroxycholesterol have clear anti-adipogenic properties, its individual action may be more nuanced.

Keratinocyte differentiation is a fundamental process for the formation and maintenance of the epidermal barrier of the skin. Scientific investigation into the role of oxysterols in this process has primarily focused on the 22(R) stereoisomer of hydroxycholesterol.

Studies on normal human keratinocytes have shown that 22(R)-hydroxycholesterol, along with 25-hydroxycholesterol (B127956), can increase the mRNA and protein levels of differentiation markers such as involucrin (B1238512) and transglutaminase 1 by two- to three-fold. nih.gov These oxysterols also double the rate of cornified envelope formation, a key indicator of terminal differentiation, while inhibiting DNA synthesis by approximately 50%. nih.gov The mechanism appears to be mediated, at least in part, by the Liver X-activated receptor (LXR) and involves increased AP-1-dependent transcription of the involucrin gene. nih.gov At present, specific research detailing the effects of the 22(S)-hydroxycholesterol isomer on keratinocyte differentiation is lacking in the available literature.

| Compound | Effect on Differentiation Markers (Involucrin, Transglutaminase 1) | Effect on Cornified Envelope Formation | Signaling Pathways Implicated |

|---|---|---|---|

| 22(R)-Hydroxycholesterol | 2- to 3-fold increase in mRNA and protein levels. nih.gov | 2-fold increase. nih.gov | Liver X Receptor (LXR), AP-1 Transcription Factor. nih.gov |

| 22(S)-Hydroxycholesterol | Data not available in reviewed literature. | Data not available in reviewed literature. | Data not available in reviewed literature. |

The differentiation of trophoblast cells is essential for the proper development and function of the placenta during pregnancy. Trophoblasts differentiate along two main pathways, forming syncytiotrophoblasts, which are involved in hormone production and nutrient exchange, and extravillous trophoblasts, which invade the uterine wall and remodel maternal arteries. nih.gov While cholesterol homeostasis and other oxysterols, such as 27-hydroxycholesterol (B1664032), are known to play a role in placental function and trophoblast differentiation, no scientific studies were identified that specifically investigate the impact of either 22(S)-hydroxycholesterol or 22(R)-hydroxycholesterol on this process. nih.govnih.gov Consequently, a comparative analysis of their effects on placental trophoblast cell differentiation cannot be provided.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) by 22(S)-Hydroxycholesterol

Modulation of Lipid and Glucose Metabolism

The oxysterol 22(S)-hydroxycholesterol (22(S)-HC) has emerged as a significant modulator of lipid and carbohydrate metabolism. Its actions are complex and often tissue-specific, influencing processes ranging from fat synthesis to glucose uptake and cholesterol transport. These effects are primarily mediated through its interaction with nuclear receptors, particularly the Liver X Receptors (LXRs), where it can act as an antagonist.

22(S)-HC plays a crucial role in regulating the synthesis and storage of lipids. Its influence on de novo lipogenesis—the metabolic pathway for creating new fatty acids—and subsequent lipid accumulation varies significantly across different cell types, highlighting a sophisticated mechanism of metabolic control.

22(S)-hydroxycholesterol has been shown to reduce the synthesis of complex lipids and repress genes involved in lipogenesis. nih.gov In human skeletal muscle cells (myotubes), 22(S)-HC reduces the expression of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. nih.gov This repression is mediated through a Liver X Receptor (LXR) response element in the FASN promoter. nih.gov Studies have demonstrated that while a synthetic LXR agonist (T0901317) activates the FASN promoter, 22(S)-HC actively represses it. nih.gov This antagonistic action on LXR contributes to a decrease in de novo lipogenesis in specific tissues. cristin.no The process of lipogenesis is a critical pathway for energy storage and is tightly regulated by nutritional and hormonal signals. embopress.orgnih.gov FASN, as a central enzyme in this process, is a promising target for metabolic disease research. mdpi.cominrae.fr

The metabolic effects of 22(S)-hydroxycholesterol are not uniform across all tissues, indicating a complex and cell-dependent regulatory role. cristin.no

Human Myotubes (Skeletal Muscle Cells): In human myotubes, 22(S)-HC reduces the formation of diacylglycerol (DAG) and triacylglycerol (TAG). nih.gov It also decreases de novo lipogenesis from acetate. cristin.no This is consistent with its repressive effect on FASN and other lipogenic genes in these cells. nih.gov

HepG2 Cells (Liver Cells): Similar to myotubes, 22(S)-HC decreases de novo lipogenesis in HepG2 liver cells. cristin.no Live imaging has shown that treatment with 22(S)-HC leads to a decrease in the number of lipid droplets in these cells, suggesting it may help reduce ectopic fat accumulation in the liver. cristin.no

SGBS Cells (Adipocytes): In contrast to muscle and liver cells, 22(S)-HC increases de novo lipogenesis in Simpson-Golabi-Behmel syndrome (SGBS) adipocytes. cristin.no It also increases the number of lipid droplets in these fat cells. cristin.no SGBS cells are a well-established model for studying human adipocyte biology. nih.govscispace.comresearchgate.net This suggests that 22(S)-HC might promote a more favorable distribution of lipids by storing them in adipocytes rather than in non-adipose tissues like muscle and liver. cristin.no

| Cell Type | Effect on De Novo Lipogenesis | Effect on Lipid Droplets/Accumulation | Reference |

|---|---|---|---|

| Human Myotubes | Decreased | Unaffected / Reduced complex lipid synthesis | nih.govcristin.no |

| HepG2 Cells | Decreased | Decreased | cristin.no |

| SGBS Cells | Increased | Increased | cristin.no |

Beyond its role in lipid metabolism, 22(S)-hydroxycholesterol also influences glucose homeostasis. Research has shown that exposure to 22(S)-HC can increase glucose uptake in human myotubes. cristin.no In SGBS adipocytes, it also showed a tendency to increase glucose uptake. cristin.no This suggests a potential role for 22(S)-HC in improving glucose utilization in key metabolic tissues. The mechanism for this appears to be linked to its function as an LXR antagonist. For instance, it can block the effects of 27-hydroxycholesterol, an LXR agonist that impairs neuronal glucose uptake. nih.govnih.gov

Cholesterol efflux is a critical process for maintaining cellular cholesterol homeostasis and preventing the buildup of lipids in cells. This process is mediated by transporters such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1. vu.edu.aunih.gov While LXR agonists are known to increase the expression of ABCA1, the effect of 22(S)-HC is less clear. One study found that 22(S)-HC had little to no effect on the gene expression of ABCA1 in human myotubes. nih.gov Another study reported that apoA1-dependent cholesterol efflux was unaffected by 22(S)-HC. cristin.no This contrasts with its stereoisomer, 22(R)-hydroxycholesterol, which has been shown to increase ABCA1 expression and promote cholesterol efflux in brain cells. nih.gov The differential effects of these stereoisomers highlight the specificity of their biological actions.

Regulation of Lipogenesis and Lipid Accumulation by 22(S)-Hydroxycholesterol

Role in Steroidogenesis (Focusing on the Stereoisomeric Context)

Steroidogenesis is the metabolic pathway for producing steroid hormones from cholesterol. This process is initiated by the cholesterol side-chain cleavage enzyme (P450scc), which converts cholesterol into pregnenolone (B344588). The stereochemistry at the C22 position of hydroxycholesterol intermediates is critical in this pathway.

22(R)-hydroxycholesterol is a key endogenous intermediate in the biosynthesis of steroid hormones. wikipedia.org The P450scc enzyme first hydroxylates cholesterol to form 22(R)-hydroxycholesterol, which is then further processed to yield pregnenolone. wikipedia.org

In stark contrast, 22(S)-hydroxycholesterol is not an intermediate in this pathway but rather an inhibitor. It has been shown to inhibit ACTH-stimulated corticosterone (B1669441) production in adrenal cells. nih.gov The site of this inhibition is believed to be at one of the initial steps of the cholesterol side-chain cleavage, possibly by interfering with the binding of cholesterol to the cytochrome P450scc enzyme complex. nih.gov Specifically, 22(S)-HC inhibits the conversion of 25-hydroxycholesterol but does not affect the conversion of 22(R)-hydroxycholesterol, further underscoring its inhibitory role in the early stages of steroidogenesis. nih.gov This demonstrates a clear functional divergence based on the stereoisomeric configuration at a single carbon atom.

| Compound | Role in Steroidogenesis | Mechanism | Reference |

|---|---|---|---|

| 22(R)-Hydroxycholesterol | Intermediate | Product of the first hydroxylation of cholesterol by P450scc, precursor to pregnenolone. | wikipedia.org |

| 22(S)-Hydroxycholesterol | Inhibitor | Inhibits ACTH-stimulated steroid production by likely interfering with cholesterol binding to P450scc. | nih.gov |

22(R)-Hydroxycholesterol as a Substrate for Steroidogenic Enzymes (e.g., P450scc)

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme, commonly known as P450scc (CYP11A1). The process involves three sequential monooxygenase reactions: two hydroxylations of the cholesterol side-chain followed by the cleavage of the bond between carbons 20 and 22. nih.govwikipedia.org

Crucially, the first hydroxylation step specifically produces 22(R)-Hydroxycholesterol . nih.govwikipedia.org This stereospecificity is a critical aspect of the enzyme-substrate interaction. Research into the steroid binding specificity of P450scc has demonstrated that the correct stereochemistry of the side-chain hydroxyls is required for the interaction. Specifically, a 22(S)-hydroxyl group cannot be readily accommodated in the enzyme's binding site. sigmaaldrich.com Therefore, 22(S)-Hydroxycholesterol is not a substrate for P450scc and does not serve as an intermediate in the physiological pathway of steroidogenesis. The subsequent steps in the pathway involve the conversion of 22(R)-Hydroxycholesterol to 20α,22R-dihydroxycholesterol, which is then cleaved to yield pregnenolone and isocaproic aldehyde. nih.govwikipedia.org

| Compound | Interaction with P450scc | Role in Steroidogenesis |

|---|---|---|

| 22(R)-Hydroxycholesterol | Binds to the active site and is hydroxylated further. sigmaaldrich.com | Physiological intermediate. nih.govwikipedia.org |

| 22(S)-Hydroxycholesterol | Cannot be readily accommodated in the binding site. sigmaaldrich.com | Not a physiological intermediate. sigmaaldrich.com |

Investigating the Influence of 22(S)-Hydroxycholesterol on Steroid Production Pathways (e.g., Progestin Production)

Given that 22(S)-Hydroxycholesterol is not a substrate for the foundational enzyme P450scc, it does not directly participate in or promote steroid production pathways. sigmaaldrich.com Progestins, such as progesterone (B1679170), are synthesized from pregnenolone, the product of the P450scc reaction. Since 22(S)-Hydroxycholesterol is not converted to pregnenolone, it cannot serve as a precursor for progestin synthesis.

In experimental settings, the stereoisomer 22(R)-Hydroxycholesterol is often used to study steroidogenesis in cultured cells. Because it is more soluble than cholesterol and can bypass the rate-limiting step of cholesterol transport into the mitochondria, supplying 22(R)-Hydroxycholesterol directly to cells can support the production of progestins like progesterone and 20α-hydroxyprogesterone. avantiresearch.com This technique allows researchers to assess the functional efficiency of the steroidogenic enzymes downstream of cholesterol transport. No similar role has been identified for 22(S)-Hydroxycholesterol.

Contributions to Immune and Inflammatory Responses

While not involved in steroidogenesis, 22(S)-Hydroxycholesterol does exhibit activity in modulating immune and inflammatory responses, particularly concerning apoptosis and chemokine expression.

Oxysterol-Induced Apoptotic Processes and Related Factors (e.g., TNF-α, Caspases)

Oxysterols, as a class, are known to induce apoptosis (programmed cell death) in various cell types, often through complex signaling cascades. One key mediator in these pathways is Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. kjpp.net TNF-α can initiate apoptosis by binding to its receptors on the cell surface, which triggers a signaling cascade that leads to the activation of caspases. kjpp.net Caspases are a family of protease enzymes that execute the process of apoptosis by cleaving key cellular proteins. medchemexpress.com The activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3) is a hallmark of TNF-α-induced apoptosis. kjpp.netmedchemexpress.com

While some oxysterols are strong inducers of apoptosis, research indicates that 22(S)-Hydroxycholesterol may be an exception. A comparative study on the effects of different oxysterols on the human monocytic cell line U937 found that 22(S)-Hydroxycholesterol had no significant cytotoxic, oxidative, or inflammatory effects. nih.gov Specifically, at concentrations of 10 µg/mL and 20 µg/mL, it did not induce key apoptotic events such as phosphatidylserine (B164497) externalization, changes in mitochondrial transmembrane potential, or morphological nuclear changes. nih.gov This suggests that, unlike many other cholesterol oxidation products, 22(S)-Hydroxycholesterol is not a potent inducer of apoptosis in these cells.

Modulation of Monocyte Chemoattractant Protein-1 (MCP-1) Expression by 22(S)-Hydroxycholesterol

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a key chemokine that regulates the migration and infiltration of monocytes and macrophages to sites of inflammation. caymanchem.com The expression of MCP-1 is a critical component of the inflammatory response.

22(S)-Hydroxycholesterol has been shown to be a modulator of MCP-1 expression. In one study, it was found to prevent the expression of MCP-1 that was induced by a Liver X Receptor (LXR) agonist in primary hepatocytes. Furthermore, in a mouse model of chronic ethanol (B145695) consumption, 22(S)-Hydroxycholesterol was shown to decrease the expression of both MCP-1 and its receptor, CCR2. This suggests an anti-inflammatory or modulatory role for this oxysterol in the context of liver injury. Another study using "22-OHC" (isomer not specified) found that it could inhibit chemokine receptor activity, intracellular calcium mobilization, and cell migration in human T-cell lines in response to chemokines. nih.gov

| Experimental System | Inducing Agent | Observed Effect of 22(S)-Hydroxycholesterol | Reference |

|---|---|---|---|

| Primary Hepatocytes | LXR Agonist (GW 3965) | Prevents MCP-1 expression. | |

| Mouse Model of Chronic Ethanol Consumption | Chronic Ethanol | Decreases expression of MCP-1 and CCR2. |

Pathophysiological Implications and Disease Research Involving 22 S Hydroxycholesterol

Metabolic Disorders

22(S)-Hydroxycholesterol has demonstrated significant effects on lipid and glucose metabolism, suggesting its potential relevance in metabolic diseases. It often acts as an LXR antagonist, contrasting with its epimer, 22(R)-Hydroxycholesterol, which is an LXR agonist. This antagonistic action allows it to avoid certain side effects associated with potent LXR agonists, such as increased fatty acid synthesis. researchgate.net

Hepatic steatosis, characterized by the accumulation of excess fat in the liver, is a primary feature of non-alcoholic fatty liver disease (NAFLD). nih.govwebmd.comosu.edu Research indicates that 22(S)-Hydroxycholesterol can mitigate this condition. In a rat model of fatty liver induced by a high-fat diet, the administration of 22(S)-Hydroxycholesterol was shown to attenuate the development of hepatic steatosis. researchgate.net This protective effect is linked to its ability to down-regulate the expression of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis, through an LXR response element. researchgate.net

Furthermore, studies using human-derived liver cells (HepG2) have shown that 22(S)-Hydroxycholesterol can decrease de novo lipogenesis and lipid accumulation. nih.gov These findings highlight the compound's potential to counteract the molecular mechanisms that lead to fat buildup in the liver. nih.gov

Type 2 Diabetes (T2DM) is a complex metabolic disorder characterized by insulin resistance and impaired insulin secretion from pancreatic β-cells. mdpi.com A key contributor to insulin resistance is the accumulation of lipids in non-adipose tissues like muscle and liver. nih.govspringermedizin.de Research suggests that 22(S)-Hydroxycholesterol could play a role in addressing these issues. By reducing lipid accumulation in hepatocytes and myotubes, 22(S)-Hydroxycholesterol may help alleviate the lipotoxicity that contributes to insulin resistance. nih.gov

In cell-based models, 22(S)-Hydroxycholesterol has been observed to produce cell-type-specific effects on lipid and glucose metabolism. nih.gov Notably, it has been shown to increase glucose uptake in myotubes (muscle cells). nih.gov This effect, combined with its ability to reduce lipid synthesis in liver and muscle cells, suggests a potential therapeutic role for 22(S)-Hydroxycholesterol or similar LXR modulators in the management of T2DM. nih.gov

Studies in animal models have demonstrated a direct impact of 22(S)-Hydroxycholesterol on body weight and fat storage. When administered as a dietary supplement to rats, 22(S)-Hydroxycholesterol was found to reduce both body weight gain and the accumulation of triacylglycerol (TAG) in the liver. researchgate.net This effect was observed in animals fed either a standard chow diet or a high-fat diet, indicating a robust influence on energy balance. researchgate.net

The reduction in TAG accumulation is a critical finding, as elevated TAG levels in adipocytes and other tissues are closely linked to the development of metabolic syndrome. nih.gov The ability of 22(S)-Hydroxycholesterol to modulate these factors underscores its potential as a tool for investigating body weight regulation. researchgate.net

| Parameter | Control Group (High-Fat Diet) | 22(S)-HC Group (High-Fat Diet) | Outcome | Source |

| Body Weight Gain | Standard Gain | Reduced Gain | 22(S)-HC supplementation leads to less weight gain compared to controls. | researchgate.net |

| Liver Triacylglycerol (TAG) | Elevated Levels | Reduced Levels | 22(S)-HC attenuates the accumulation of TAG in the liver. | researchgate.net |

Bone and Cartilage Diseases

Beyond metabolic regulation, 22(S)-Hydroxycholesterol has been implicated in processes vital to skeletal health, including bone formation and the maintenance of cartilage.

Osteoporosis is a skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fracture. byethost8.comrsc.org The underlying pathophysiology involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts relative to bone formation by osteoblasts. byethost8.comosteoporosis.foundation

Research has highlighted a potent osteogenic (bone-forming) role for 22(S)-Hydroxycholesterol, particularly when used in combination with another oxysterol, 20(S)-Hydroxycholesterol. nih.gov This specific combination has been shown to significantly promote the osteogenic differentiation of periodontal ligament stem cells (PDLSCs). nih.govnih.gov The pro-osteogenic effects are mediated through the activation of Liver X Receptors (LXRα and LXRβ) and the subsequent involvement of the Hedgehog (Hh) signaling pathway. nih.govnih.gov

In animal models involving alveolar bone defects, the local application of the 22(S)- and 20(S)-Hydroxycholesterol combination enhanced new bone formation, demonstrating an efficacy comparable to that of recombinant human bone morphogenetic protein-2 (rhBMP-2), a growth factor used clinically to stimulate bone healing. nih.govnih.gov These findings suggest that specific oxysterol combinations featuring 22(S)-Hydroxycholesterol could be a promising strategy for enhancing bone regeneration. nih.gov

| Osteogenic Marker | Control Group | 22(S)-HC + 20(S)-HC Group | Effect | Source |

| Alkaline Phosphatase Activity | Baseline | Increased | Enhanced early osteogenic differentiation. | nih.gov |

| Matrix Mineralization | Baseline | Increased | Promoted formation of mineralized bone matrix. | nih.gov |

| LXRα and LXRβ Expression | Baseline | Increased | Upregulation of nuclear receptors for oxysterols. | nih.govnih.gov |

| Gli1 (Hedgehog Signaling) | Baseline | Increased | Activation of a key transcription factor in the Hh pathway. | nih.govnih.gov |

Chondro-degenerative conditions, such as osteoarthritis, involve the progressive breakdown of articular cartilage. nih.gov While the direct role of 22(S)-Hydroxycholesterol in these conditions is still an emerging area of research, studies have established a clear link between cholesterol metabolism and cartilage health. High-cholesterol environments have been shown to induce cartilage degradation and promote the progression of osteoarthritis. nih.gov

The pathological process in osteoarthritis involves chondrocyte senescence, oxidative stress, and an imbalance in the synthesis and degradation of the extracellular matrix. nih.govresearchgate.net Given that oxysterols are key signaling molecules derived from cholesterol, and that 22(S)-Hydroxycholesterol modulates fundamental pathways like LXR signaling, it is plausible that it could influence chondrocyte function and cartilage homeostasis. However, further research is required to specifically define the role of 22(S)-Hydroxycholesterol in the pathogenesis or potential treatment of chondro-degenerative diseases.

Neurodegenerative Diseases

Oxysterols, the oxidized derivatives of cholesterol, play a significant role in the pathophysiology of various neurological disorders. nih.gov In the brain, where cholesterol is vital for structural and functional integrity, its homeostasis is tightly regulated. nih.gov Unlike cholesterol, certain oxysterols can cross the blood-brain barrier (BBB), facilitating the elimination of excess cholesterol from the brain and acting as signaling molecules. nih.govtudublin.ie Two of the most studied brain-derived oxysterols are 24(S)-hydroxycholesterol and 27-hydroxycholesterol (B1664032). nih.gov

Dysregulation of cholesterol metabolism has been implicated in several neurodegenerative conditions. nih.gov Oxysterols are thought to be the link between altered cholesterol metabolism and diseases like Alzheimer's disease (AD), multiple sclerosis, and spastic paraplegias. nih.govnih.gov For instance, neurodegeneration and subsequent brain atrophy are often associated with significantly reduced circulating concentrations of 24(S)-hydroxycholesterol, which is produced by the neuron-specific enzyme CYP46A1 as a means to excrete excess cholesterol. nih.govtandfonline.comtandfonline.com Consequently, this oxysterol has been proposed as a surrogate marker for brain atrophy in diseases such as AD and multiple sclerosis. nih.govtandfonline.comtandfonline.com Conversely, the concentration of 24(S)-hydroxycholesterol in the cerebrospinal fluid (CSF) may increase during neurodegeneration, reflecting neuronal damage and the rate of neuronal loss. nih.govtandfonline.comtandfonline.com The accumulation of certain oxysterols in the brain, potentially due to increased BBB permeability, can contribute to neuroinflammation, oxidative stress, and cell death, all of which are hallmarks of neurodegenerative diseases. nih.gov

The roles of specific oxysterols in the central nervous system can be distinct and even opposing. The most abundant oxysterol in the brain is 24(S)-hydroxycholesterol (24S-HC), which is crucial for cholesterol elimination. nih.gov It is also a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which has implications for synaptic plasticity, learning, and potentially pathological overuse of these receptors. nih.govnih.govjneurosci.org Its effects are complex; while it plays a role in maintaining cholesterol homeostasis, it can also exacerbate Aβ-mediated neurotoxicity and promote neuroinflammation and cell death under certain conditions. nih.govnih.gov

In contrast, 25-hydroxycholesterol (B127956) (25-HC) is typically found at lower levels in the brain but can be produced by activated microglia. nih.gov Research indicates that 25-HC can act as a neuroprotective agent. nih.gov It has been shown to antagonize the potentiation of NMDA receptors by 24S-HC through a non-competitive mechanism. nih.govplos.org Studies using an oxygen-glucose deprivation model, which mimics ischemic injury, found that 24S-HC exacerbates neuronal death in an NMDA receptor-dependent manner, while 25-HC protects against it. nih.govplos.orgplos.org

The specific neuroactive role of 22(S)-Hydroxycholesterol is less defined in scientific literature compared to 24S-HC and 25-HC. However, studies on related compounds provide some context. For example, 22(R)-hydroxycholesterol, a stereoisomer, did not affect NMDA receptors at concentrations up to 10 μM. jneurosci.org While direct research on the neurological functions of 22(S)-Hydroxycholesterol is limited, its known activity as a Liver X Receptor (LXR) antagonist in other biological systems suggests a potential for distinct signaling pathways compared to LXR agonists like its R-isomer. aacrjournals.orgwikipedia.org

Table 1: Comparison of Neuroactive Oxysterols

| Feature | 24(S)-Hydroxycholesterol (24S-HC) | 25-Hydroxycholesterol (25-HC) | 22(S)-Hydroxycholesterol |

| Primary Source in CNS | Neurons (via CYP46A1 enzyme) nih.govtandfonline.com | Macrophages and microglia nih.gov | Not well-defined in CNS |

| Abundance in Brain | Most abundant oxysterol nih.gov | Low levels, increases with inflammation nih.gov | Not well-defined |

| Effect on NMDA Receptors | Potent positive allosteric modulator nih.govjneurosci.org | Antagonizes 24S-HC effects nih.govplos.org | Role not established; related 22(R)-isomer is inactive jneurosci.org |

| Role in Neurodegeneration | Dual role: biomarker for atrophy, but can be neurotoxic and pro-inflammatory nih.govnih.gov | Generally neuroprotective; counteracts 24S-HC toxicity nih.govplos.org | Specific role not well-researched |

| Interaction with LXR | Agonist nih.gov | Agonist | Antagonist aacrjournals.org |

Cancer Research

Oxysterols are increasingly recognized for their multifaceted roles in the initiation and progression of cancer. nih.gov They can influence numerous cellular processes critical to carcinogenesis, including cell proliferation, apoptosis, inflammation, and migration. nih.govnih.gov The mechanisms underlying these effects are diverse and can be cell-type and oxysterol-specific. Some oxysterols are considered pro-tumorigenic while others may have anti-cancer properties. mdpi.com

One key mechanism is the induction of oxidative stress and inflammation. nih.gov Oxysterols can enhance the production of reactive oxygen species (ROS), which can lead to DNA damage, a critical step in tumor initiation. researchgate.net They have also been shown to induce the expression of pro-inflammatory molecules such as cyclo-oxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, oxysterols are important ligands for nuclear receptors, particularly the Liver X Receptors (LXRs), which are key regulators of lipid metabolism. nih.govfrontiersin.org The modulation of LXR activity can significantly impact cancer cell proliferation and survival. frontiersin.org Research has linked oxysterols to various malignancies, including cancers of the breast, prostate, colon, and bile ducts. nih.govnih.gov For example, 27-hydroxycholesterol (27-HC) has been shown to promote the growth of estrogen receptor-positive (ER+) breast cancer cells. nih.gov

Cancer cells often exhibit dysregulated lipid and sterol metabolism to meet the demands of rapid proliferation and membrane synthesis. mdpi.comnih.gov This includes upregulating cholesterol uptake and de novo synthesis. mdpi.com Oxysterols, as key regulators of these pathways, are therefore of significant interest in cancer research.

22(S)-Hydroxycholesterol has been identified as an antagonist of the Liver X Receptor (LXR). aacrjournals.org This is a crucial distinction, as many other oxysterols, such as its stereoisomer 22(R)-Hydroxycholesterol, are LXR agonists. mdpi.comnih.gov LXR activation by agonists generally has an anti-proliferative effect in multiple cancer types, including breast and prostate cancer, by stimulating cholesterol efflux and inducing apoptosis. aacrjournals.orgmdpi.com

In contrast, the antagonistic action of 22(S)-Hydroxycholesterol leads to different cellular outcomes. Research has shown that 22(S)-Hydroxycholesterol inhibits the migration of breast cancer cells. aacrjournals.org A study investigating its molecular mechanism found that treatment with 22(S)-Hydroxycholesterol down-regulated the protein expression of metastasis-associated protein 1 (MTA1) and its downstream target, hypoxia-inducible factor 1-alpha (HIF-1α), in breast cancer cell lines. aacrjournals.org This suggests that 22(S)-Hydroxycholesterol may affect the metastatic potential of breast cancer cells through an LXR-dependent pathway that is distinct from the anti-proliferative effects seen with LXR agonists. aacrjournals.org

Table 2: Effects of Specific Oxysterols in Cancer Research

| Oxysterol | Receptor Interaction | Observed Effect in Cancer Models | Proposed Mechanism |

| 22(S)-Hydroxycholesterol | LXR Antagonist aacrjournals.org | Inhibits breast cancer cell migration aacrjournals.org | Down-regulates MTA1 and HIF-1α expression aacrjournals.org |

| 22(R)-Hydroxycholesterol | LXR Agonist wikipedia.orgmdpi.com | Suppresses proliferation and induces apoptosis in breast and prostate cancer cells mdpi.com | Stimulates cholesterol efflux via ABCG1, leading to cholesterol deprivation mdpi.com |

| 27-Hydroxycholesterol (27-HC) | LXR Agonist, Estrogen Receptor (ER) Modulator nih.govnih.gov | Promotes growth of ER-positive breast tumors nih.gov | Binds to and modulates ER activity, promoting cell proliferation nih.gov |

| 25-Hydroxycholesterol (25-HC) | LXR Agonist nih.gov | Induces anoikis (a form of cell death) in colon tumor cells nih.gov | Enhances cell proliferation in some breast cancer models via ERα induction nih.gov |

Atherosclerosis and Cardiovascular Health

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, forming plaques. Dysregulation of cholesterol metabolism is a cornerstone of its pathophysiology. nih.gov Elevated levels of low-density lipoprotein (LDL) cholesterol are a primary risk factor, as modified LDL (e.g., oxidized LDL) accumulates in the arterial wall, triggering an inflammatory response involving monocytes and macrophages. nih.gov

Oxysterols are deeply implicated in the development of atherosclerosis. mdpi.com They are found in atherosclerotic lesions and can exert pro-inflammatory and pro-atherogenic effects. mdpi.com One of the most studied oxysterols in this context is 27-hydroxycholesterol (27-HC), which is the most abundant oxysterol in human circulation. nih.govmdpi.com Elevated levels of 27-HC have been shown to promote atherosclerosis in animal models, independent of plasma cholesterol levels. nih.govelsevierpure.com Research indicates that 27-HC exerts these effects through pro-inflammatory processes mediated by Estrogen Receptor α (ERα). nih.govelsevierpure.comresearchgate.net It can increase the adhesion of leukocytes to endothelial cells and upregulate pro-inflammatory genes in macrophages. nih.govelsevierpure.com

Currently, there is a lack of specific research findings directly linking 22(S)-Hydroxycholesterol to the pathogenesis of atherosclerosis and cardiovascular health. The majority of studies on oxysterols and cardiovascular disease have focused on other derivatives, such as 27-HC and 7-ketocholesterol. mdpi.comresearchgate.net Therefore, the specific role, if any, of 22(S)-Hydroxycholesterol in the complex processes of plaque formation and vascular inflammation remains an area for future investigation.

Influence on Macrophage Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of the early stages of atherosclerosis. nih.govfrontiersin.orgnih.govoup.com This process is driven by an imbalance between cholesterol influx and efflux, leading to the excessive accumulation of cholesteryl esters within the macrophage. nih.govahajournals.org 22(S)-Hydroxycholesterol plays a crucial role in counteracting this process by activating LXRs, which in turn stimulates the expression of genes that promote cholesterol efflux.

The primary mechanism by which LXR activation mitigates foam cell formation is through the transcriptional upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govnih.govahajournals.orgnih.gov

ABCA1 (ATP-binding cassette transporter A1): This transporter is essential for the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I). nih.govahajournals.org The activation of LXR by 22(S)-Hydroxycholesterol leads to increased ABCA1 expression, enhancing the capacity of the macrophage to remove excess cholesterol and thereby preventing its accumulation. nih.govresearchgate.net This is a critical first step in reverse cholesterol transport (RCT), the process by which cholesterol is transported from peripheral tissues back to the liver for excretion. nih.gov

ABCG1 (ATP-binding cassette transporter G1): LXR activation also induces the expression of ABCG1. nih.govnih.gov This transporter facilitates the efflux of cholesterol to mature high-density lipoprotein (HDL) particles. oup.com Working in concert with ABCA1, ABCG1 provides another pathway for macrophages to unload excess cholesterol, further protecting against the development of the foam cell phenotype.

By promoting the removal of cholesterol from macrophages, 22(S)-Hydroxycholesterol, through its action on LXRs, directly inhibits the central pathogenic event of foam cell formation. This effect underscores its potential atheroprotective role.

LXR-Mediated Pathways in Atherosclerosis Development

The influence of 22(S)-Hydroxycholesterol on atherosclerosis extends beyond the prevention of foam cell formation and involves a broader modulation of LXR-mediated pathways that impact lipid metabolism and inflammation. nih.gov LXRs function as "cholesterol sensors" that, when activated by oxysterols, orchestrate a genetic program to protect against cholesterol overload and suppress inflammatory responses within the vessel wall. nih.govnih.gov

Activation of the LXR pathway by its ligands has been shown to attenuate the development of atherosclerosis in various research models. nih.gov This anti-atherogenic effect is multifactorial, stemming from LXR's control over a network of target genes. nih.govwikipedia.org

Key LXR-Mediated Anti-Atherosclerotic Effects:

Promotion of Reverse Cholesterol Transport (RCT): As discussed, LXRs are master regulators of RCT. nih.gov By upregulating ABCA1, ABCG1, and Apolipoprotein E (ApoE) in macrophages, LXR activation facilitates the mobilization of cholesterol from atherosclerotic lesions to the liver for elimination. nih.govahajournals.org

Anti-Inflammatory Effects: Atherosclerosis is recognized as a chronic inflammatory disease. nih.govnih.gov LXRs have potent anti-inflammatory properties. LXR activation can suppress the expression of pro-inflammatory genes in macrophages, such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This trans-repression mechanism helps to quell the inflammatory environment within the plaque, thereby slowing disease progression. nih.govahajournals.org

Modulation of Lipid Metabolism: LXRs influence the expression of several other genes involved in lipid transport and metabolism, including lipoprotein lipase (LPL) and cholesteryl ester transfer protein (CETP), although the net effect of these interactions on atherosclerosis is complex. nih.govwikipedia.org

The dual action of LXRs—promoting cholesterol efflux while simultaneously dampening inflammation—places them at a critical intersection of pathways central to atherosclerosis. nih.govnih.gov The ability of endogenous oxysterols like 22(S)-Hydroxycholesterol to activate these protective pathways highlights their significance in the pathophysiology of cardiovascular disease.

Data Tables

Table 1: Key LXR Target Genes in Macrophages and Their Role in Atherosclerosis

| Gene | Protein Product | Function in Macrophage | Implication for Atherosclerosis |

|---|---|---|---|

| ABCA1 | ATP-binding cassette transporter A1 | Mediates efflux of cholesterol to lipid-poor ApoA-I. nih.govahajournals.org | Anti-atherogenic; promotes reverse cholesterol transport and prevents foam cell formation. nih.gov |

| ABCG1 | ATP-binding cassette transporter G1 | Mediates efflux of cholesterol to HDL particles. nih.govoup.com | Anti-atherogenic; works with ABCA1 to enhance cholesterol removal. nih.gov |

| APOE | Apolipoprotein E | Functions as a ligand for lipoprotein receptors and an acceptor for cholesterol efflux. nih.govahajournals.org | Anti-atherogenic; facilitates lipoprotein clearance and cholesterol transport. |

| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins. nih.govwikipedia.org | Complex role; may influence lipoprotein remodeling within the plaque. |

Academic Research Methodologies and Approaches for 22 S Hydroxycholesterol Studies

In Vitro Experimental Models

In vitro models provide a controlled setting to dissect the specific cellular and molecular mechanisms of action of 22(S)-Hydroxycholesterol.

Cell culture systems are fundamental tools for studying the cell-type-specific effects of 22(S)-Hydroxycholesterol on metabolism and differentiation.

Human Myotubes: In cultured human skeletal muscle cells (myotubes), 22(S)-Hydroxycholesterol has been shown to reduce the formation of complex lipids like diacylglycerol (DAG) and triacylglycerol (TAG). nih.govmerckmillipore.com This effect is associated with the downregulation of key genes involved in lipogenesis and lipid handling, such as fatty acid synthase (FAS), CD36, stearoyl-CoA desaturase-1 (SCD-1), and acyl-CoA synthetase long-chain family member 1 (ACSL1). nih.govcaymanchem.com Unlike the synthetic LXR agonist T0901317, which increases the expression of these genes, 22(S)-Hydroxycholesterol actively represses them. nih.govmerckmillipore.com It also decreases de novo lipogenesis and increases glucose uptake in this cell type. nih.govcristin.no

HepG2 Cells: The human hepatoma cell line, HepG2, is frequently used to model liver metabolism. In these cells, 22(S)-Hydroxycholesterol has been observed to decrease de novo lipogenesis. nih.govcristin.no It has been used to study cholesterol modulation via liver X receptor (LXR)-mediated gene regulation. sigmaaldrich.com However, unlike its effect in myotubes, it can induce the expression of sterol regulatory element-binding transcription factor 1 (SREBF1) in HepG2 cells. nih.gov

SGBS Adipocytes: Studies using Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes reveal different effects compared to myotubes and liver cells. In SGBS adipocytes, 22(S)-Hydroxycholesterol increases de novo lipogenesis and the number of lipid droplets. nih.govcristin.no Similar to its effect in HepG2 cells, it also induces SREBF1 in this cell model. nih.gov

Mesenchymal Stem Cells (MSCs): Oxysterols, including 22(S)-Hydroxycholesterol, are investigated for their role in directing the differentiation of MSCs, which are multipotent progenitors of cell types like osteoblasts and adipocytes. nih.govnih.gov A combination of 20(S)-Hydroxycholesterol with 22(S)-Hydroxycholesterol has been shown to promote the in vitro osteogenic differentiation of stem cells. mdpi.com

Periodontal Ligament Stem Cells (PDLSCs): PDLSCs are a specific type of MSC isolated from the periodontal ligament. nih.govcelprogen.com Research has shown that a combination of 22(S)-Hydroxycholesterol and 20(S)-Hydroxycholesterol significantly promotes the osteogenic differentiation of PDLSCs. researchgate.netnih.gov This pro-osteogenic activity involves a reciprocal interaction between the LXR and Hedgehog (Hh) signaling pathways. researchgate.netnih.gov

| Cell Type | Primary Use in 22(S)-HC Research | Key Findings | References |

|---|---|---|---|

| Human Myotubes | Skeletal Muscle Lipid/Glucose Metabolism | Reduces lipogenesis and complex lipid (DAG, TAG) formation; downregulates FASN, CD36, SCD-1; increases glucose uptake. | nih.govmerckmillipore.comnih.govcristin.no |

| HepG2 Cells | Liver Lipid Metabolism | Reduces lipogenesis; induces SREBF1; used to study LXR-mediated gene regulation. | nih.govcristin.nosigmaaldrich.com |

| SGBS Adipocytes | Adipose Tissue Lipid Metabolism | Increases lipogenesis and lipid droplet formation; induces SREBF1. | nih.govcristin.no |

| Mesenchymal Stem Cells (MSCs) | Stem Cell Differentiation | Promotes osteogenic differentiation (in combination with 20(S)-HC). | nih.govmdpi.com |

| Periodontal Ligament Stem Cells (PDLSCs) | Osteogenic Differentiation & Periodontal Regeneration | Promotes osteogenic differentiation via LXR and Hedgehog signaling (in combination with 20(S)-HC). | researchgate.netnih.gov |

Biochemical assays are essential for determining the direct molecular targets of 22(S)-Hydroxycholesterol and quantifying its effect on receptor activity.

Receptor Binding Assays: Docking studies have shown that 22(S)-Hydroxycholesterol can fit into the ligand-binding domain of Liver X Receptors (LXR), suggesting it can directly interact with these nuclear receptors. nih.gov Other studies have used ligand-binding assays to show that 22-hydroxycholesterols can reduce the binding of chemokines, such as SDF-1alpha and MIP-1beta, to their respective receptors on T-cells and PBMCs. nih.gov

Transcriptional Activation Assays: To measure the functional consequence of receptor binding, researchers use assays that monitor transcriptional activation. An AlphaScreen biochemical assay, which detects ligand-dependent interactions between nuclear receptors and their coactivators, has been used to demonstrate that various hydroxycholesterols can function as agonists for the orphan nuclear receptor RORγ, promoting the recruitment of coactivators. nih.gov This suggests a role for these endogenous molecules in modulating RORγ-dependent biological processes. nih.gov

A suite of molecular biology techniques is employed to quantify the downstream effects of 22(S)-Hydroxycholesterol on gene and protein expression.

RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): This technique is widely used to measure changes in messenger RNA (mRNA) levels of specific genes. In studies involving 22(S)-Hydroxycholesterol, RT-qPCR has been used to quantify the expression of LXR target genes (e.g., FASN, CD36, SREBF1) in various cell types, osteogenic markers in stem cells, and genes related to steroidogenesis. nih.govnih.govresearchgate.net

Western Blot: Western blotting is used to detect and quantify specific proteins in a sample. It has been employed to analyze the protein levels of LXRα, LXRβ, and components of the Hedgehog signaling pathway (Smo, Gli1) in PDLSCs following treatment with a combination of 22(S)- and 20(S)-hydroxycholesterol. researchgate.net It is also a key validation method for techniques like the cellular thermal shift assay (CETSA) and for confirming protein-probe interactions in chemoproteomic studies. nih.govbiorxiv.org

Reporter Assays: These assays are used to investigate the regulation of gene expression. They typically involve linking a promoter region of a gene of interest to a "reporter" gene (e.g., luciferase). Studies have used this method to show that 22(S)-Hydroxycholesterol represses the activity of the Fatty Acid Synthase (FAS) promoter through an LXR response element. nih.govcaymanchem.com Similarly, cell-based reporter assays have been crucial in testing the transcriptional activity of RORγ in response to hydroxycholesterols. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological effects of 22(S)-Hydroxycholesterol in a whole-organism context, including its impact on metabolic diseases and tissue regeneration.

Metabolic Studies (Rats and Mice): Rat models have been instrumental in evaluating the metabolic effects of 22(S)-Hydroxycholesterol. In rats fed a high-fat diet, dietary supplementation with the compound was found to reduce body weight gain and decrease the accumulation of triacylglycerol in the liver, indicating an attenuation of hepatic steatosis. caymanchem.comnih.gov It also lowered plasma levels of free fatty acids and triacylglycerol. cristin.no In a mouse model of chronic ethanol (B145695) consumption, administration of 22(S)-Hydroxycholesterol attenuated signs of liver injury and reduced levels of the inflammatory chemokine MCP-1 and its receptor CCR2. caymanchem.comnih.govnih.gov

Bone Healing and Regeneration (Rats): To assess the pro-osteogenic effects observed in vitro, researchers have used alveolar bone defect models in rats. researchgate.net In these models, local application of a combination of 22(S)-Hydroxycholesterol and 20(S)-Hydroxycholesterol was shown to enhance new bone formation in the defect sites, demonstrating a regenerative potential comparable to that of recombinant human bone morphogenetic protein-2 (rhBMP-2). researchgate.netnih.gov

| Animal Model | Area of Study | Key Findings | References |

|---|---|---|---|

| High-Fat Fed Rats | Metabolic Studies (Liver Steatosis, Body Weight) | Reduced body weight gain; attenuated hepatic steatosis and triacylglycerol accumulation; lowered plasma free fatty acids. | caymanchem.comcristin.nonih.gov |

| Ethanol-Fed Mice | Alcoholic Liver Injury | Attenuated signs of liver injury; decreased levels of MCP-1 and CCR2. | caymanchem.comnih.govnih.gov |

| Rat Alveolar Bone Defect Model | Bone Healing and Regeneration | Enhanced new bone formation (when combined with 20(S)-HC). | researchgate.netnih.gov |

Sod2+/- Mice in Steroidogenesis Research: While direct studies using 22(S)-Hydroxycholesterol in this specific model are not detailed, Sod2+/- mice provide a critical platform for understanding steroidogenesis under conditions of mitochondrial oxidative stress. researchgate.net These mice, deficient in manganese superoxide (B77818) dismutase (SOD2), exhibit reduced plasma progesterone (B1679170) levels and decreased expression of key steroidogenic enzymes. researchgate.net Research in granulosa cells from these mice has utilized the related compound, 22(R)-Hydroxycholesterol, a direct substrate for steroid hormone synthesis, to probe the functional efficiency of the steroidogenic pathway downstream of cholesterol transport. researchgate.netresearchgate.net Such models are valuable for investigating how LXR modulators like 22(S)-Hydroxycholesterol might influence steroid production, particularly in pathological states characterized by oxidative stress. researchgate.net

Advanced Analytical Techniques for Quantification and Identification

The accurate detection and quantification of 22(S)-Hydroxycholesterol in complex biological matrices are paramount for understanding its physiological and pathological roles. Given the low endogenous concentrations of oxysterols and the existence of numerous structurally similar isomers, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 22(S)-Hydroxycholesterol Detection in Cell Samples and Biological Fluids